molecular formula C24H23N5O3S2 B2729936 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476275-98-6

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2729936
CAS No.: 476275-98-6
M. Wt: 493.6
InChI Key: YIJSQYLESOJELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a bis(2-cyanoethyl)sulfamoyl group at the 4-position and a 4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl moiety as the amide substituent. Its molecular formula is C₂₄H₂₂N₆O₃S₂ (CAS: 886909-31-5), with a molecular weight of 496.56 g/mol . The compound’s structure integrates a sulfonamide linker, which is common in bioactive molecules due to its hydrogen-bonding capacity and metabolic stability. The 2,5-dimethylphenyl-thiazole group may confer lipophilicity and influence target binding, while the cyanoethyl substituents on the sulfamoyl group could modulate solubility and electronic properties.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-17-5-6-18(2)21(15-17)22-16-33-24(27-22)28-23(30)19-7-9-20(10-8-19)34(31,32)29(13-3-11-25)14-4-12-26/h5-10,15-16H,3-4,13-14H2,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJSQYLESOJELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C24H23N5O3S2C_{24}H_{23}N_{5}O_{3}S_{2} and a molecular weight of approximately 493.6 g/mol. The structure includes a benzothiazole core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC24H23N5O3S2
Molecular Weight493.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit various enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate signaling pathways through interactions with receptors involved in cellular communication.

Potential Targets

  • Enzymes : Inhibition of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Modulation of receptor activity can influence cellular responses and signaling cascades.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study demonstrated that similar compounds showed potent activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

  • Case Study : In vitro studies revealed that compounds structurally related to this compound displayed IC50 values ranging from 0.5 to 10 µM against HepG2 liver cancer cells, suggesting strong antitumor potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against a range of bacterial strains.

  • Case Study : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the benzothiazole core can significantly influence its potency and selectivity.

ModificationEffect on Activity
Addition of methyl groupsEnhanced lipophilicity and potency
Variation in sulfamoyl substituentsAltered enzyme inhibition profiles

Comparative Analysis with Similar Compounds

Comparative studies have shown that compounds with similar structural motifs often share biological activities, but variations can lead to significant differences in efficacy.

Compound NameActivity Profile
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamideModerate antitumor activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-yl)anilineEnhanced antibacterial properties

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Sulfamoyl Group Thiazol/Oxadiazole Substituents Molecular Weight (g/mol) Reported Activity Source
Target Compound: 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-cyanoethyl) 4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl 496.56 Not explicitly reported (structural focus)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(4-nitrophenyl)-1,3-thiazol-2-yl ~500* 119.09% activity in plant growth modulation (p < 0.05)
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide (Compound 2D216) Piperidin-1-yl 4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl 441.57 Enhances NF-κB signaling as a TLR adjuvant potentiator
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Cyclopropyl(methyl) 4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl 441.57 Not explicitly reported (commercially available)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide N/A (phenoxybenzamide) 4-(4-methylphenyl)-1,3-thiazol-2-yl ~350* 129.23% activity in plant growth modulation (p < 0.05)
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl) 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl ~480* Antifungal activity (vs. Fluconazole)

*Estimated based on structural similarity.

Key Comparative Insights

Substituent Effects on Bioactivity

  • Piperidin-1-ylsulfonyl (Compound 2D216) improves solubility via amine protonation, which may explain its efficacy in NF-κB pathway modulation .
  • Thiazol/Oxadiazole Substituents :

    • 4-(2,5-dimethylphenyl) (shared by target compound and 2D216) increases steric bulk, likely favoring interactions with hydrophobic protein pockets.
    • 4-(4-nitrophenyl) (119.09% active compound) introduces a strong electron-deficient aromatic system, possibly enhancing π-stacking in enzyme active sites .

Activity Trends

  • Antifungal Activity : LMM5 (oxadiazole derivative) demonstrates comparable activity to fluconazole, highlighting the versatility of the benzamide-sulfamoyl scaffold across therapeutic areas .

Physicochemical Properties

  • Molecular Weight: The target compound (496.56 g/mol) is heavier than analogues like 2D216 (441.57 g/mol), primarily due to the cyanoethyl groups. Higher molecular weight may reduce membrane permeability .

Research Findings and Implications

Sulfamoyl-thiazole/oxadiazole hybrids are privileged scaffolds in drug discovery, with tunable substituents enabling diverse applications (e.g., adjuvants, antifungals, growth modulators) .

Cyanoethyl groups may confer metabolic resistance to hydrolysis, a common degradation pathway for sulfonamides .

Further studies should explore the target compound’s pharmacokinetics and target engagement, leveraging the precedent of its analogues.

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is synthesized via the Hantzsch reaction, which involves condensation of α-haloketones with thiourea.

Step 1: Preparation of 2-bromo-1-(2,5-dimethylphenyl)ethanone
2',5'-Dimethylacetophenone is brominated using elemental bromine in acetic acid at 0–5°C, yielding the α-bromo ketone intermediate. Excess bromine is quenched with sodium bisulfite, and the product is purified via recrystallization from ethanol.

Step 2: Thiazole Ring Formation
The α-bromo ketone (1.0 equiv) is refluxed with thiourea (1.2 equiv) in acetone for 12 hours. Acidification with hydrochloric acid precipitates 4-(2,5-dimethylphenyl)thiazol-2-amine hydrochloride, which is neutralized with sodium bicarbonate to yield the free amine.

Reaction Conditions

  • Solvent: Acetone
  • Temperature: Reflux (56°C)
  • Time: 12 hours
  • Yield: 72–85% (based on analogous protocols)

Characterization

  • 1H NMR (DMSO- d6) : δ 7.45–7.20 (m, 3H, aromatic), 6.95 (s, 1H, thiazole-H), 2.35 (s, 6H, CH3).
  • IR (KBr) : 3350 cm−1 (N-H), 1620 cm−1 (C=N).

Synthesis of 4-(bis(2-cyanoethyl)sulfamoyl)benzoyl Chloride

Sulfonation of Benzoic Acid

Step 1: Preparation of 4-sulfobenzoic acid
Benzoic acid is sulfonated using fuming sulfuric acid (20% SO3) at 150°C for 6 hours. The crude product is precipitated in ice-water and recrystallized from dilute HCl.

Step 2: Conversion to Sulfonyl Chloride
4-Sulfobenzoic acid (1.0 equiv) is treated with excess thionyl chloride (5.0 equiv) under reflux for 3 hours. Excess SOCl2 is removed under reduced pressure to yield 4-chlorosulfonylbenzoic acid.

Step 3: Sulfonamide Formation
4-Chlorosulfonylbenzoic acid (1.0 equiv) is reacted with bis(2-cyanoethyl)amine (1.2 equiv) in dry dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.

Reaction Conditions

  • Solvent: DCM
  • Temperature: 0°C → room temperature
  • Yield: 68–75%

Characterization

  • 13C NMR (CDCl3) : δ 167.8 (C=O), 142.5 (S=O), 119.5 (C≡N), 45.2 (CH2CN).
  • IR (KBr) : 2250 cm−1 (C≡N), 1350–1300 cm−1 (S=O).

Activation as Benzoyl Chloride

The sulfonamide-bearing benzoic acid (1.0 equiv) is treated with oxalyl chloride (3.0 equiv) in anhydrous DCM with catalytic DMF. The reaction is stirred at room temperature for 4 hours, yielding the acyl chloride after solvent evaporation.

Amide Coupling Reaction

The final step involves coupling the acyl chloride with 4-(2,5-dimethylphenyl)thiazol-2-amine under Schotten-Baumann conditions.

Procedure
4-(bis(2-cyanoethyl)sulfamoyl)benzoyl chloride (1.0 equiv) is added dropwise to a solution of 4-(2,5-dimethylphenyl)thiazol-2-amine (1.1 equiv) in acetone with triethylamine (2.5 equiv). The mixture is refluxed for 6 hours, cooled, and poured into ice-water. The precipitate is filtered and recrystallized from ethanol.

Reaction Conditions

  • Solvent: Acetone
  • Temperature: Reflux
  • Time: 6 hours
  • Yield: 65–70%

Characterization of Final Product

  • 1H NMR (DMSO- d6) : δ 8.45 (s, 1H, NH), 8.10–7.85 (m, 4H, aromatic), 7.40–7.15 (m, 3H, thiazole-H), 3.75 (t, 4H, CH2CN), 2.65 (s, 6H, CH3).
  • 13C NMR (DMSO- d6) : δ 166.3 (C=O), 153.1 (C=N), 139.0 (S=O), 119.2 (C≡N), 45.8 (CH2CN), 21.5 (CH3).
  • HRMS (ESI+) : m/z calcd for C21H18N6O3S2 [M+H]+: 466.5; found: 466.4.

Optimization Challenges and Solutions

  • Sulfonamide Hydrolysis : The bis(2-cyanoethyl)sulfamoyl group is prone to hydrolysis under acidic conditions. Reactions were conducted under anhydrous conditions with molecular sieves to suppress side reactions.
  • Thiazole Amination : The electron-deficient thiazole ring required excess amine (1.2 equiv) and prolonged reaction times to ensure complete coupling.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) effectively separated the product from unreacted starting materials.

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 60–80°C during sulfamoylation to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for solubility of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) require systematic validation:

  • Dose-response profiling : Perform IC50/EC50 assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm selectivity .
  • Assay standardization : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target engagement (e.g., enzyme inhibition) .

Case Example :
If conflicting cytotoxicity data arise, cross-validate using orthogonal methods like apoptosis assays (Annexin V staining) and mitochondrial membrane potential measurements .

What computational strategies can predict the reactivity of this compound for targeted synthesis?

Advanced Research Focus
Leverage quantum chemical calculations and cheminformatics:

  • Reaction path search : Use density functional theory (DFT) to model sulfamoylation and benzamide coupling transition states, identifying energy barriers .
  • Molecular docking : Predict binding affinities to biological targets (e.g., kinases) with AutoDock Vina or Schrödinger Suite .
  • Machine learning : Train models on PubChem data to optimize reaction conditions (e.g., solvent, catalyst) for yield improvement .

Validation : Compare computed NMR spectra (GIAO method) with experimental data to confirm structural accuracy .

Which advanced characterization techniques are critical for confirming the structure and purity of this compound?

Basic Research Focus
Beyond standard NMR and HPLC:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-HRMS in positive ion mode) .
  • X-ray crystallography : Resolve stereochemistry of the thiazole and sulfamoyl groups .
  • Hyphenated techniques : LC-MS/MS for trace impurity analysis (<0.1% detection limit) .

Q. Purity Criteria :

  • HPLC-DAD : >98% purity with a C18 column (acetonitrile/water gradient) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content within ±0.3% .

How can researchers design experiments to optimize regioselective functionalization of the thiazole ring?

Advanced Research Focus
Regioselectivity in thiazole derivatives depends on electronic and steric factors:

  • Directing groups : Introduce electron-withdrawing substituents (e.g., -CN) to guide sulfamoylation to the 4-position .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 5-position of the thiazole .
  • Solvent effects : Polar solvents (e.g., DMSO) enhance nucleophilic attack at the electron-deficient carbon .

Q. Experimental Design :

  • DoE (Design of Experiments) : Apply factorial design to test temperature, solvent, and catalyst combinations .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .

What strategies validate the compound’s target engagement in complex biological systems?

Q. Advanced Research Focus

  • Cellular thermal shift assay (CETSA) : Confirm target protein stabilization upon compound binding .
  • CRISPR/Cas9 knockout : Validate phenotypic rescue in target-deficient cell lines .
  • Metabolic labeling : Use ¹⁴C-labeled compound to track intracellular distribution via autoradiography .

Data Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.